molecular formula C15H21NO B14647011 1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole CAS No. 53989-48-3

1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole

Cat. No.: B14647011
CAS No.: 53989-48-3
M. Wt: 231.33 g/mol
InChI Key: QAFQZRYALVTNAX-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is an organic compound with a complex structure that includes an indole core, a methylidene group, and an ethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated products. Substitution reactions can result in a wide range of substituted indole derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1-(2-Ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, based on its chemical structure and biological activity.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological responses. The exact mechanism of action can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-ethoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole include other indole derivatives with different substituents, such as:

  • 1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
  • 1-(2-Propoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
  • 1-(2-Butoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

53989-48-3

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(2-ethoxyethyl)-3,3-dimethyl-2-methylideneindole

InChI

InChI=1S/C15H21NO/c1-5-17-11-10-16-12(2)15(3,4)13-8-6-7-9-14(13)16/h6-9H,2,5,10-11H2,1,3-4H3

InChI Key

QAFQZRYALVTNAX-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=C)C(C2=CC=CC=C21)(C)C

Origin of Product

United States

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